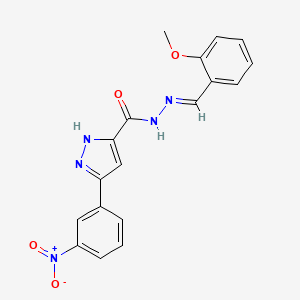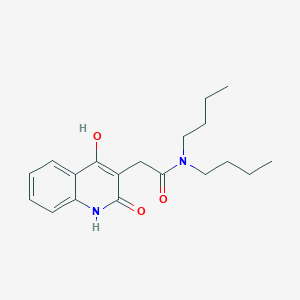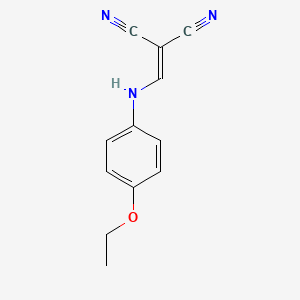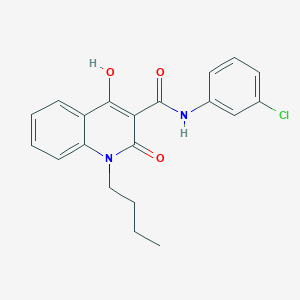![molecular formula C8H7ClF3NS B11993946 2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline CAS No. 81029-02-9](/img/structure/B11993946.png)
2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline is an organic compound with the molecular formula C8H7ClF3NS It is characterized by the presence of a trifluoroethyl group attached to a thioether linkage, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline typically involves the reaction of 2-chloro-1,1,2-trifluoroethanethiol with aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, amine derivatives
Substitution: Various substituted aniline derivatives
Aplicaciones Científicas De Investigación
2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thioether linkage can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
- (2-Chloro-1,1,2-trifluoroethyl)diethylamine
Uniqueness
2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline is unique due to the presence of both a trifluoroethyl group and a thioether linkage, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
81029-02-9 |
|---|---|
Fórmula molecular |
C8H7ClF3NS |
Peso molecular |
241.66 g/mol |
Nombre IUPAC |
2-(2-chloro-1,1,2-trifluoroethyl)sulfanylaniline |
InChI |
InChI=1S/C8H7ClF3NS/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13/h1-4,7H,13H2 |
Clave InChI |
FCZIJASKFXRHTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)SC(C(F)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11993864.png)

![2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11993871.png)
![3-methyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]benzamide](/img/structure/B11993879.png)







![Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11993929.png)

![3-(2-methoxy-1-naphthyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11993939.png)
